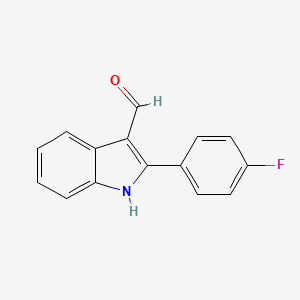

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

CAS No.: 70093-12-8

Cat. No.: VC1976860

Molecular Formula: C15H10FNO

Molecular Weight: 239.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70093-12-8 |

|---|---|

| Molecular Formula | C15H10FNO |

| Molecular Weight | 239.24 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H |

| Standard InChI Key | RLQLBZDVAGJSFK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O |

Introduction

Chemical Identity and Structural Characteristics

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is an aromatic heterocyclic compound containing an indole scaffold substituted with a 4-fluorophenyl group at the C-2 position and a carbaldehyde (formyl) group at the C-3 position. The compound has been assigned the CAS registry number 70093-12-8 and is also cataloged under the identifier MFCD00278629 . The molecular structure features a bicyclic indole core with an NH group that contributes to its hydrogen bonding capabilities, a property significant for its chemical and potential biological interactions.

Structural Parameters

The compound is characterized by the following structural parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C15H10FNO |

| Molecular Weight | 239.24 g/mol |

| CAS Number | 70093-12-8 |

| SMILES Notation | C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O |

| InChI | InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H |

| InChIKey | RLQLBZDVAGJSFK-UHFFFAOYSA-N |

Table 1: Structural identification parameters of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is crucial for its handling, storage, and application in various research contexts.

Physical Properties

The available data on the physical properties of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is limited, but some properties can be extrapolated from structurally similar compounds:

| Property | Value |

|---|---|

| Physical Appearance | Solid at room temperature |

| Recommended Storage | 2-8°C |

| Purity in Commercial Samples | ≥97% |

Table 2: Physical properties of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

By comparison with structurally similar indole-3-carbaldehyde derivatives, it likely exhibits characteristic spectroscopic properties. Similar indole derivatives show characteristic NH stretching bands in the IR spectrum around 3300-3100 cm^-1, carbonyl stretching around 1620 cm^-1, and distinctive patterns in NMR spectra reflecting the aromatic and heterocyclic nature of the compound .

Chemical Reactivity

The chemical reactivity of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is governed by three key structural features:

-

The indole NH group, which can participate in hydrogen bonding and undergo N-substitution reactions

-

The reactive aldehyde group at C-3 position, which can participate in condensation reactions

-

The 4-fluorophenyl substituent, which modifies the electronic properties of the indole ring system

The aldehyde group at position 3 of the indole ring is particularly reactive toward nucleophiles and can undergo various condensation reactions, including reactions with hydrazides to form hydrazones, with semicarbazides to form semicarbazones, and with active methylene compounds .

Synthesis Methods

Several synthetic routes to 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde and related compounds have been reported in the literature.

Common Synthetic Approaches

The synthesis of indole-3-carbaldehyde derivatives generally involves the following approaches:

-

Direct formylation of appropriately substituted indoles using formylating agents such as Vilsmeier-Haack reagent (POCl3/DMF)

-

Reimer-Tiemann reaction using chloroform and aqueous potassium hydroxide

-

Oxidation of appropriately substituted indole derivatives

-

Grignard reactions followed by oxidation

For 2-aryl-substituted indole-3-carbaldehydes specifically, the synthesis often involves initial preparation of the 2-aryl indole followed by regioselective formylation at the C-3 position .

Specific Synthetic Routes

While the search results don't provide a specific synthesis for 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, the synthesis of similar compounds provides insight into potential routes. For example, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde and other similar derivatives have been synthesized through various methods including metal-free C-H arylation strategies .

A likely synthetic route would involve:

-

Formation of the 2-(4-fluorophenyl)-1H-indole core through methods such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions

-

Selective formylation at the C-3 position using Vilsmeier-Haack conditions or similar formylating protocols

Chemical Transformations and Derivatives

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde can undergo various chemical transformations, primarily through reactions of the aldehyde group and the indole NH.

N-Substitution Reactions

The indole NH can be alkylated using appropriate alkylating agents (such as alkyl halides) in the presence of bases like potassium carbonate in DMF. This process has been demonstrated for various indole-3-carbaldehyde derivatives under both conventional heating and microwave irradiation conditions . The resulting N-substituted derivatives can exhibit different physical, chemical, and potentially biological properties compared to the parent compound.

Reactions of the Aldehyde Group

The aldehyde moiety at the C-3 position can participate in various condensation reactions:

-

Reaction with semicarbazide to form semicarbazones, which have been reported to exhibit antibacterial activity

-

Aldol and Claisen-Schmidt condensations with ketones to form α,β-unsaturated carbonyl compounds (chalcones)

-

Wittig and related reactions to form olefins

For example, similar indole-3-carbaldehydes have been converted to chalcones by reaction with 1-biphenyl-4-yl-ethanone in refluxing ethylene glycol with piperidine as a catalyst .

Formation of Heterocyclic Compounds

The reactions of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde can lead to the formation of various heterocyclic compounds. As demonstrated with similar indole-3-carbaldehydes, these transformations can include:

-

Formation of tricarbonitrile derivatives as observed with 2-(5-fluoro-2-(p-tolyl)-1H-indol-3-yl)ethene-1,1,2-tricarbonitrile

-

Synthesis of acrylonitrile derivatives such as those reported for (E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile

| Property | Value |

|---|---|

| Density | 1.34 g/cm³ |

| Boiling Point | 485.6°C at 760 mmHg |

| Flash Point | 247.5°C |

Table 3: Properties of the structurally related 2-(4-chlorophenyl)-1h-indole-3-carbaldehyde

The fluorinated analog would be expected to have somewhat similar physical properties but with differences in biological activity due to the different electronic and steric properties of fluorine compared to chlorine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume